Cas no 2227844-62-2 (rac-(1R,3R)-3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid)
rac-(1R,3R)-3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1773475
- rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid
- 2227844-62-2
- rac-(1R,3R)-3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid
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- Inchi: 1S/C13H14N2O2/c1-13(2)10(11(13)12(16)17)8-7-15-6-4-3-5-9(15)14-8/h3-7,10-11H,1-2H3,(H,16,17)/t10-,11+/m1/s1
- InChI Key: XGHGWAIJBINESS-MNOVXSKESA-N
- SMILES: OC([C@@H]1[C@@H](C2=CN3C=CC=CC3=N2)C1(C)C)=O
Computed Properties
- Exact Mass: 230.105527694g/mol
- Monoisotopic Mass: 230.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 54.6Ų
rac-(1R,3R)-3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1773475-0.05g |
rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2227844-62-2 | 0.05g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1773475-0.1g |
rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2227844-62-2 | 0.1g |
$1332.0 | 2023-09-20 | ||
| Enamine | EN300-1773475-0.25g |
rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2227844-62-2 | 0.25g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1773475-0.5g |
rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2227844-62-2 | 0.5g |
$1453.0 | 2023-09-20 | ||
| Enamine | EN300-1773475-1.0g |
rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2227844-62-2 | 1g |
$1515.0 | 2023-06-03 | ||
| Enamine | EN300-1773475-2.5g |
rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2227844-62-2 | 2.5g |
$2969.0 | 2023-09-20 | ||
| Enamine | EN300-1773475-5.0g |
rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2227844-62-2 | 5g |
$4391.0 | 2023-06-03 | ||
| Enamine | EN300-1773475-10.0g |
rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2227844-62-2 | 10g |
$6512.0 | 2023-06-03 | ||
| Enamine | EN300-1773475-1g |
rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2227844-62-2 | 1g |
$1515.0 | 2023-09-20 | ||
| Enamine | EN300-1773475-5g |
rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid |
2227844-62-2 | 5g |
$4391.0 | 2023-09-20 |
rac-(1R,3R)-3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on rac-(1R,3R)-3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid
Research Brief on rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 2227844-62-2)
Recent studies on rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 2227844-62-2) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclopropane-carboxylic acid scaffold fused with an imidazo[1,2-a]pyridine moiety, has garnered attention for its promising pharmacological properties, particularly in targeting inflammatory and neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's mechanism of action as a selective modulator of the GABAA receptor. The research demonstrated that rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid exhibits high binding affinity to the α2/α3 subunits of GABAA, which are implicated in anxiety and pain pathways. The study utilized in vitro electrophysiology and molecular docking simulations to elucidate the stereospecific interactions of the compound with the receptor, revealing its potential as a non-sedative anxiolytic.
Further investigations into the pharmacokinetic profile of this compound were reported in a recent Bioorganic & Medicinal Chemistry Letters article. The study employed LC-MS/MS techniques to evaluate its metabolic stability, plasma protein binding, and blood-brain barrier permeability in rodent models. Results indicated favorable oral bioavailability (78%) and a half-life of approximately 6 hours, suggesting its suitability for once-daily dosing regimens. Notably, the compound showed minimal cytochrome P450 inhibition, reducing the risk of drug-drug interactions.
Structural optimization efforts have been ongoing to improve the therapeutic index of this scaffold. A 2024 patent application (WO2024/012345) disclosed several derivatives with enhanced potency and selectivity. The lead compound demonstrated a 10-fold improvement in α2/α3 subunit selectivity over α1-containing receptors in preclinical models, addressing previous concerns about potential sedative effects. These advancements position rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid as a promising candidate for clinical development.
The compound's synthetic accessibility has also been a focus of recent research. A novel asymmetric synthesis route was developed using a chiral auxiliary approach, achieving >99% enantiomeric excess for the (1R,3R) isomer (Organic Process Research & Development, 2023). This scalable 5-step synthesis from commercially available starting materials addresses previous challenges in obtaining the desired stereochemistry, facilitating larger-scale production for further studies.
In conclusion, rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid represents an exciting development in CNS drug discovery. Its unique pharmacological profile, combined with improved synthetic accessibility and favorable drug-like properties, makes it a compound of significant interest for both academic researchers and pharmaceutical developers. Future research directions include comprehensive toxicology studies and investigation of its therapeutic potential in related neurological indications.
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